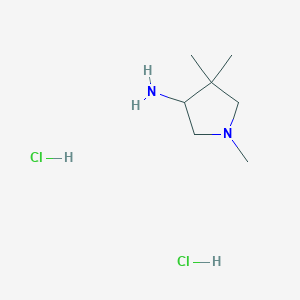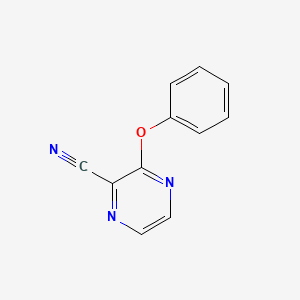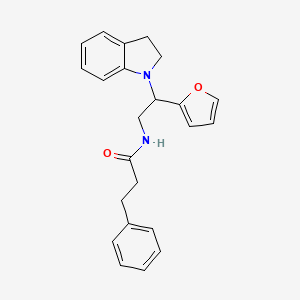
1,4,4-Trimethylpyrrolidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethylpyrrolidin-3-amine;dihydrochloride is a chemical compound with the CAS Number: 1316216-31-5 . It has a molecular weight of 201.14 and its IUPAC name is 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2.2ClH/c1-7(2)5-9(3)4-6(7)8;;/h6H,4-5,8H2,1-3H3;2*1H . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and three methyl groups attached to it.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 272-274 degrees Celsius .Scientific Research Applications
Field: Chemistry
- Application : The compound is used in the construction of 1,4-Dihydropyridines (1,4-DHPs), a prominent six-membered N-heterocyclic skeleton prevalent in natural alkaloids, commercially available drugs, pharmaceutically useful molecules, synthetic key intermediates, agrochemicals, and functional materials .
- Method of Application : The compound is used in cascade cyclization synthesis strategy for the construction of 1,4-DHPs. This involves various synthons developed as C4 sources of 1,4-DHPs from carbonyl compounds, alkenyl fragments, alcohols, aliphatic amines, glycines, and other C4 sources .
- Results or Outcomes : The development of efficient approaches to constructing functionalized 1,4-DHPs is desirable. Among the established protocols, multicomponent cascade cyclization and dearomatization of pyridiniums are the two main strategies .
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1,4,4-trimethylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)5-9(3)4-6(7)8;;/h6H,4-5,8H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXJEWVUZMPOLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,4-Trimethylpyrrolidin-3-amine dihydrochloride | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2401933.png)
![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)
![4-butoxy-N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2401936.png)
![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)

![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)
![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)